Chiral-Dependent Cytotoxicity Profile: (S)-Enantiomer vs. (R)-Enantiomer
The (S)-enantiomer, (S)-5-chloro-N-(1-((4-chlorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-2-hydroxybenzamide, demonstrates an IC50 of 6.3 µM against MCF-7 breast cancer cells . In contrast, its (R)-enantiomer (MDK-6983) shows a broader, but generally more potent, cytotoxicity profile against a panel of human cell lines (HOS, HCT116, HeLa, G361, MCF7, K562) with IC50 values ranging from 1.1 µM to 3.5 µM [1]. This indicates that while the (R)-enantiomer is a more potent cytotoxin across multiple lineages, the (S)-enantiomer exhibits a more selective cytotoxic profile, at least against the tested MCF-7 line.
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | IC50 = 6.3 µM |
| Comparator Or Baseline | (R)-enantiomer (MDK-6983): IC50 range = 1.1 µM to 3.5 µM against a panel of cancer cell lines |
| Quantified Difference | Target compound exhibits 1.8- to 5.7-fold lower potency but a potentially more selective cytotoxicity profile based on available data |
| Conditions | MCF-7 breast cancer cell line, 72-hour exposure |
Why This Matters
For researchers investigating stereospecific biological effects or seeking a compound with a distinct, less broadly cytotoxic profile, the (S)-enantiomer offers a defined alternative to the more potent, yet pan-cytotoxic, (R)-enantiomer.
- [1] TargetMol. (n.d.). MDK-6983 (CAS 1227476-98-3). Retrieved from https://www.targetmol.cn/compound/MDK-6983 View Source
